- Syntheses of (S)-(-)-3-piperidinol from L-glutamic acid and (S)-malic acid, Journal of Organic Chemistry, 1985, 50(6), 896-9

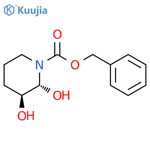

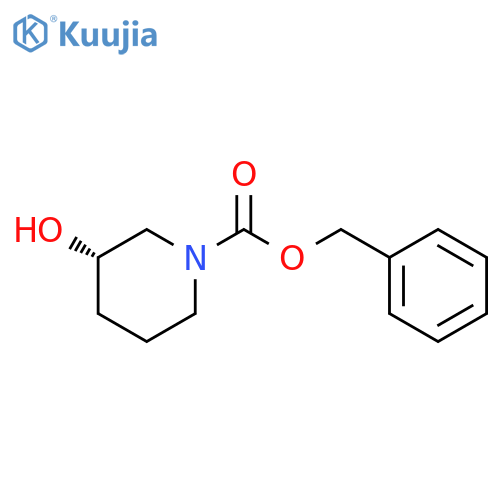

Cas no 94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate)

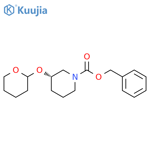

94944-69-1 structure

Nom du produit:benzyl (3S)-3-hydroxypiperidine-1-carboxylate

Numéro CAS:94944-69-1

Le MF:C13H17NO3

Mégawatts:235.278983831406

MDL:MFCD11112281

CID:836266

PubChem ID:6932653

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

- S-1-CBZ-3-Hydroxy-piperidine

- (S)-1-CBZ-3-HYDROXYPIPERIDINE

- (S)-1-Cbz-3-hydroxy-piperidine

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)-

- benzyl (3S)-3-hydroxypiperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)- (ZCI)

- Phenylmethyl (3S)-3-hydroxy-1-piperidinecarboxylate (ACI)

- MFCD11112281

- CS-0049887

- SCHEMBL5368396

- AC-29572

- (S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester

- EN300-5564559

- 94944-69-1

- DTXSID20426142

- NDGWBAFATMSBHZ-LBPRGKRZSA-N

- AB6219

- DS-17823

- AKOS015855302

-

- MDL: MFCD11112281

- Piscine à noyau: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1

- La clé Inchi: NDGWBAFATMSBHZ-LBPRGKRZSA-N

- Sourire: C(N1CCC[C@H](O)C1)(=O)OCC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 235.12084340g/mol

- Masse isotopique unique: 235.12084340g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 4

- Complexité: 251

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 49.8Ų

- Le xlogp3: 1.5

Propriétés expérimentales

- Dense: 1.220±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 384.9±42.0℃ at 760 mmHg

- Solubilité: Légèrement soluble (3,1 G / l) (25 ºC),

benzyl (3S)-3-hydroxypiperidine-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109178-25g |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95%+ | 25g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D494481-10G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 10g |

$55 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00792-25G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 25g |

¥ 607.00 | 2023-04-12 | |

| abcr | AB441463-250g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 250g |

€1114.00 | 2023-09-04 | ||

| abcr | AB441463-5 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 5g |

€107.60 | 2023-07-18 | ||

| abcr | AB441463-100 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 100g |

€636.30 | 2023-07-18 | ||

| Fluorochem | 211580-10g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 10g |

£61.00 | 2022-02-28 | |

| Fluorochem | 211580-25g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 25g |

£103.00 | 2022-02-28 | |

| abcr | AB441463-10 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 10g |

€156.90 | 2023-07-18 | ||

| Alichem | A129006003-100g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 100g |

$612.00 | 2023-08-31 |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: NAD , Isopropanol ; 1.5 h, 50 °C

Référence

- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97

Méthode de production 3

Conditions de réaction

1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C

Référence

- Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases, Biochemical Engineering Journal, 2022, 178,

Méthode de production 4

Conditions de réaction

1.1 Catalysts: NADPH , Magnesium bromide , Alcohol dehydrogenase Solvents: Isopropanol , Hexane ; 18 h, pH 7.5, 30 °C

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

Référence

- Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Acetic acid

Référence

- Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (-)-Febrifugine and Halofuginone, Journal of Organic Chemistry, 2010, 75(2), 518-521

Méthode de production 6

Conditions de réaction

Référence

- Chiral, piperidine-based analogs of AF64A and acetylcholine, Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1551-4

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Raw materials

- Phenylmethyl (2R,3S)-2,3-dihydroxy-1-piperidinecarboxylate

- Benzyl 3-oxopiperidine-1-carboxylate

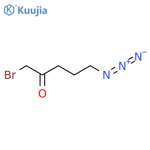

- 1-Bromo-5-azidopentane-2-one

- 1-Piperidinecarboxylic acid, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, phenylmethyl ester, (3S)- (9CI)

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Preparation Products

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Littérature connexe

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

2. Book reviews

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate) Produits connexes

- 95798-23-5(Benzyl 4-hydroxypiperidine-1-carboxylate)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 1286320-98-6((2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one)

- 51624-21-6(bromomethane-13c)

- 198474-61-2(Boc-Pen(pMeBzl)-OH . DCHA)

- 58682-86-3(10,11-Dehydro Misoprostol(Mixture of Diastereomers))

- 5043-19-6(8-aminonaphthalene-2-carboxylic acid)

- 2248279-90-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(cyclopentylsulfamoyl)benzoate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94944-69-1)benzyl (3S)-3-hydroxypiperidine-1-carboxylate

Pureté:99%

Quantité:100g

Prix ($):171.0